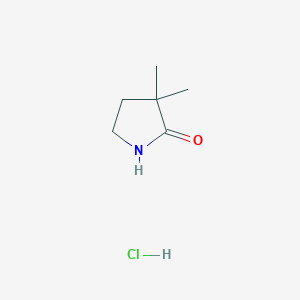
3,3-Dimethylpyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethylpyrrolidin-2-one hydrochloride, also known as 3,3-Dimethyl-2-pyrrolidinone, is a chemical compound with the molecular formula C6H12ClNO . It is a solid substance .
Synthesis Analysis
The synthesis of 3,3-Dimethylpyrrolidin-2-one involves the use of potassium carbonate and N,N`-dimethylethylenediamine in 1,4-dioxane at temperatures between 20 - 110℃ for 14 hours . Another synthesis method involves the use of hydrogen chloride in diethyl ether .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H11NO/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8) . The molecular weight is 113.16 and the average mass is 149.619 Da . Physical and Chemical Properties Analysis
This compound is a solid substance . The compound is very soluble with a solubility of 14.9 mg/ml or 0.131 mol/l .Aplicaciones Científicas De Investigación
GPR14/Urotensin-II Receptor Agonist
- A study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. This compound displayed selectivity and potential as a drug lead and pharmacological research tool (Croston et al., 2002).
Chemical Reaction Studies
- Research on 3,4-dimethylpyrrole demonstrated an alternative reaction pathway when treated with hydrochloric acid, leading to the formation of a reversible dimer (Bender & Bonnett, 1968).
Pyrolysis Studies
- A study on the pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide showed the formation of 3,3-dimethyl-1-pyrroline-1-oxide, providing insights into nitrone identification and cyclo-additions (Bonnett, Ho, & Raleigh, 1965).
Corrosion Inhibition Studies
- An investigation into the inhibition of steel corrosion by pyridine-pyrazole compounds revealed that specific derivatives effectively reduced corrosion rates in hydrochloric acid solutions (Bouklah et al., 2005).
Organocatalysis
- A study on 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a new organocatalyst, demonstrated its effectiveness in catalyzing asymmetric Michael addition, providing a basis for understanding the catalyzing mechanism (Cui Yan-fang, 2008).
Spectroscopy and Analytical Chemistry
- Research on the spectrophotometric determination of free residual chlorine in waters using 3,3-dimethylnaphtidine as a chromogenic reagent provided an efficient method for water analysis (Poboży et al., 1995).
Catalyst in Acylation Reactions
- A study utilized 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of alcohols and phenols under base-free conditions, offering insights into reaction mechanisms and catalyst regeneration (Liu et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
3,3-dimethylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-6(2)3-4-7-5(6)8;/h3-4H2,1-2H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUZSRPHEHJECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2615370.png)
![1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2615372.png)

![5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2615375.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2615376.png)
![2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2615377.png)
![1-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2615379.png)




![2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2615390.png)

